molecular formula C15H21NO2 B5352688 N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)propanamide

N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)propanamide

Cat. No.: B5352688
M. Wt: 247.33 g/mol
InChI Key: ZLXZAQKBKPONRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)propanamide, also known as TMC-95A, is a natural product isolated from a fungus called Aspergillus ochraceus. It belongs to the class of compounds known as chromanones and has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)propanamide is not fully understood. However, it has been suggested that this compound inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Moreover, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)propanamide in lab experiments are its potential anti-tumor and anti-inflammatory activities. Moreover, this compound has been found to have low toxicity in animal models, which makes it a potential candidate for drug development. However, the limitations of using this compound in lab experiments are its low yield from the culture broth of Aspergillus ochraceus and its limited solubility in water.

Future Directions

There are several future directions for the research on N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)propanamide. One direction is to study its potential in combination therapy with other anti-cancer drugs. Another direction is to investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease. Moreover, further research is needed to understand the mechanism of action of this compound and to improve its synthesis method to increase its yield.

Synthesis Methods

N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)propanamide can be synthesized from the culture broth of Aspergillus ochraceus. The isolation and purification of this compound involve various chromatographic techniques such as silica gel, Sephadex LH-20, and reversed-phase high-performance liquid chromatography (RP-HPLC). The yield of this compound from the culture broth is low, which makes the synthesis process challenging.

Scientific Research Applications

N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)propanamide has shown potential in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic activities. In one study, this compound was shown to inhibit the growth of human cancer cell lines such as A549, MCF-7, and HCT116. Moreover, this compound was found to inhibit the migration and invasion of cancer cells, which makes it a potential candidate for cancer therapy.

Properties

IUPAC Name

N-(2,2,7-trimethyl-3,4-dihydrochromen-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-14(17)16-12-9-15(3,4)18-13-8-10(2)6-7-11(12)13/h6-8,12H,5,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXZAQKBKPONRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CC(OC2=C1C=CC(=C2)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.